molecular formula C13H13Cl2N3OS B11093174 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No.: B11093174
M. Wt: 330.2 g/mol
InChI Key: CEWISSOMPPKNKS-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a chemical compound known for its unique structure and properties This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a dichlorophenyl group and a methylbutanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate dichlorophenyl derivative under acidic conditions.

    Attachment of the Methylbutanamide Side Chain: The resulting thiadiazole intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like ethanol or dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as cell division, apoptosis, and metabolism.

Comparison with Similar Compounds

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their functional groups and overall reactivity, highlighting the unique properties of this compound.

Properties

Molecular Formula

C13H13Cl2N3OS

Molecular Weight

330.2 g/mol

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C13H13Cl2N3OS/c1-7(2)5-11(19)16-13-18-17-12(20-13)9-4-3-8(14)6-10(9)15/h3-4,6-7H,5H2,1-2H3,(H,16,18,19)

InChI Key

CEWISSOMPPKNKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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